Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)-

Description

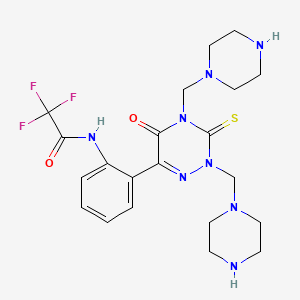

The compound Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)- features a 1,2,4-triazine core modified with:

- 3-Thioxo and 5-oxo moieties: Influences redox behavior and hydrogen-bonding interactions.

- Trifluoroacetamide substituent: Improves metabolic stability and lipophilicity.

Synthesis involves arylamination of precursor acetamides followed by ammonolysis and condensation with N-phenylthiourea (). The piperazinylmethyl groups are introduced during functionalization, which may require careful optimization due to steric effects.

Properties

CAS No. |

134793-44-5 |

|---|---|

Molecular Formula |

C21H27F3N8O2S |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-[2-[5-oxo-2,4-bis(piperazin-1-ylmethyl)-3-sulfanylidene-1,2,4-triazin-6-yl]phenyl]acetamide |

InChI |

InChI=1S/C21H27F3N8O2S/c22-21(23,24)19(34)27-16-4-2-1-3-15(16)17-18(33)31(13-29-9-5-25-6-10-29)20(35)32(28-17)14-30-11-7-26-8-12-30/h1-4,25-26H,5-14H2,(H,27,34) |

InChI Key |

OHPXJIBYAMBDJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CN2C(=O)C(=NN(C2=S)CN3CCNCC3)C4=CC=CC=C4NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the trifluoroacetamide group and the construction of the triazin-3-thione ring system. Common synthetic routes may involve:

Formation of Trifluoroacetamide Group: This can be achieved by reacting trifluoroacetic anhydride with an appropriate amine under controlled conditions.

Construction of Triazin-3-thione Ring: This step may involve cyclization reactions using thiourea and other reagents to form the triazin-3-thione core.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazin-3-thione ring.

Reduction: Reduction reactions can occur at various functional groups, potentially converting the triazin-3-thione to a triazin-3-ol.

Substitution: The phenyl ring and piperazine moieties may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of advanced materials with unique properties.

Biology and Medicine

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

Polymer Synthesis: Utilized in the synthesis of specialized polymers with desired characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Findings from Comparative Studies

- Piperazinylmethyl vs. Arylamino Groups: The target compound’s piperazinylmethyl substituents likely improve aqueous solubility and target engagement compared to aryl amino groups in Compounds 11–13. Piperazine’s basicity may facilitate interactions with acidic residues in enzymes.

- Thioxo vs.

- Trifluoroacetamide vs. Chloroalkoxy Groups : The trifluoroacetamide group in the target compound offers greater metabolic stability than acetochlor’s chloroethoxymethyl group, which is designed for herbicidal activity.

- Synthetic Complexity : The target compound’s bis(piperazinylmethyl) groups introduce steric challenges during synthesis, necessitating precise temperature and solvent control (e.g., DMF reflux), whereas acetochlor’s simpler structure allows industrial-scale production.

Research Implications and Challenges

- Synthetic Optimization : Steric hindrance from piperazinyl groups may reduce reaction yields, requiring iterative optimization of reaction times and solvent systems.

- Comparative Pharmacokinetics: The trifluoroacetamide moiety likely extends half-life compared to non-fluorinated analogs, as seen in related pharmaceuticals.

Biological Activity

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-2,4-bis(1-piperazinylmethyl)-3-thioxo-1,2,4-triazin-6-yl)phenyl)- (CAS Number: 134793-40-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities.

Molecular Formula: C11H7F3N4O2S

Molecular Weight: 316.259090 g/mol

Canonical SMILES: C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)NC(=O)C(F)(F)F

The compound features a trifluoroacetamide structure and a complex triazinyl moiety that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamide derivatives. For instance:

- A study on Acetamide derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria. The activity was evaluated using the agar well diffusion method, with some compounds showing efficacy comparable to standard antibiotics like levofloxacin .

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| 2b | 32 |

| 2c | 30 |

| 2i | 35 |

| Levofloxacin | 31 |

These results suggest that modifications to the acetamide structure can enhance antibacterial properties.

Anticancer Activity

The compound's anticancer potential has also been explored. A related study on triazine derivatives , which share structural similarities with acetamide, demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of critical cellular pathways involved in proliferation and survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that specific functional groups within the acetamide framework significantly influence its biological activity. For example:

- Hydroxyl and methylene groups attached to the phenyl ring enhance antioxidant and bioavailability properties.

- The presence of thioxo and piperazine moieties contributes to improved interaction with biological targets .

Case Studies

- Antibacterial Efficacy : In a comparative study of various acetamide derivatives synthesized from 2-mercaptobenzothiazole , it was found that certain derivatives exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thiazole moiety in augmenting antimicrobial effects .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of acetamide derivatives on human cancer cell lines. The findings revealed a concentration-dependent inhibition of cell viability, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.